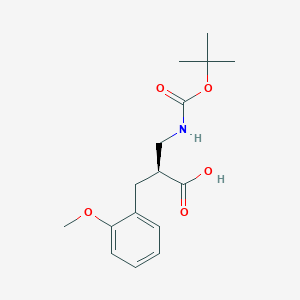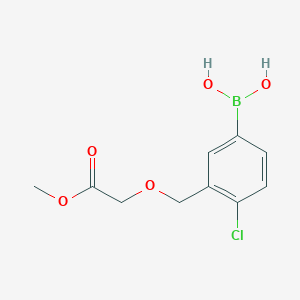
(4-Chloro-3-((2-methoxy-2-oxoethoxy)methyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-3-((2-methoxy-2-oxoethoxy)methyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in various fields of research due to its unique chemical properties. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-((2-methoxy-2-oxoethoxy)methyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of boronic acids, including this compound, often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-3-((2-methoxy-2-oxoethoxy)methyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of substituted phenylboronic acids .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Chloro-3-((2-methoxy-2-oxoethoxy)methyl)phenyl)boronic acid is used as a building block in organic synthesis. Its ability to form stable covalent bonds with diols makes it valuable in the synthesis of complex molecules .
Biology
In biological research, boronic acids are used as enzyme inhibitors. This compound can inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues .
Medicine
In medicine, boronic acids are explored for their potential as therapeutic agents. They are used in the design of drugs for treating diseases such as cancer and diabetes .
Industry
In industry, boronic acids are used in the development of sensors and materials. Their ability to form reversible covalent bonds makes them useful in the design of responsive materials and chemical sensors .
Mecanismo De Acción
The mechanism of action of (4-Chloro-3-((2-methoxy-2-oxoethoxy)methyl)phenyl)boronic acid involves the formation of reversible covalent bonds with target molecules. In enzyme inhibition, the boronic acid group interacts with active site residues, forming a stable complex that prevents the enzyme from catalyzing its reaction . This interaction is often reversible, allowing for controlled inhibition of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Chloro-4-methylphenylboronic acid
Uniqueness
(4-Chloro-3-((2-methoxy-2-oxoethoxy)methyl)phenyl)boronic acid is unique due to its specific substituents, which confer distinct chemical properties. The presence of the chloro and methoxy groups can influence the compound’s reactivity and binding affinity, making it suitable for specific applications in synthesis and enzyme inhibition .
Propiedades
Número CAS |
1430237-53-8 |
|---|---|
Fórmula molecular |
C10H12BClO5 |
Peso molecular |
258.46 g/mol |
Nombre IUPAC |
[4-chloro-3-[(2-methoxy-2-oxoethoxy)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C10H12BClO5/c1-16-10(13)6-17-5-7-4-8(11(14)15)2-3-9(7)12/h2-4,14-15H,5-6H2,1H3 |
Clave InChI |
OQWZMXOGHOVPQZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)Cl)COCC(=O)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


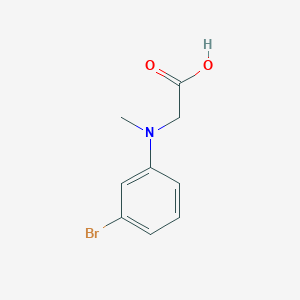
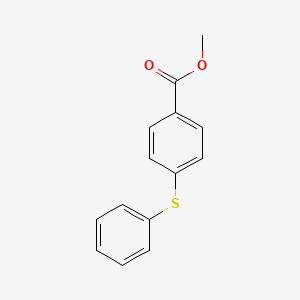
![6-[(3,4-dichloro-N-methylanilino)methyl]quinazoline-2,4-diamine](/img/structure/B13989674.png)
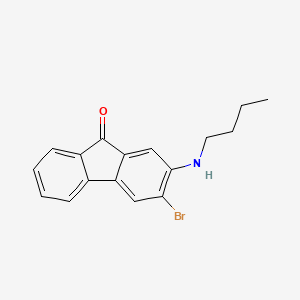
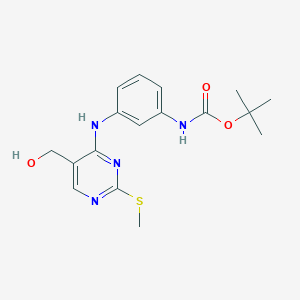
![ethyl N-methyl-N-[2-[6-(1,7,8-trimethoxy-3,4-dihydro-1H-isochromen-3-yl)-1,3-benzodioxol-5-yl]ethyl]carbamate](/img/structure/B13989695.png)
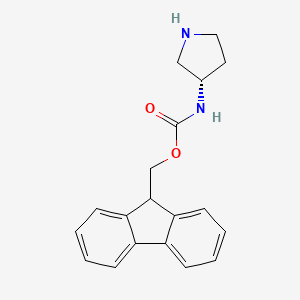

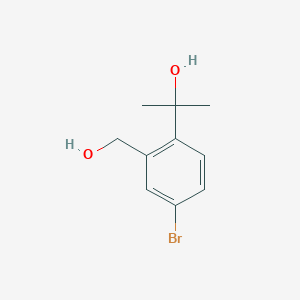
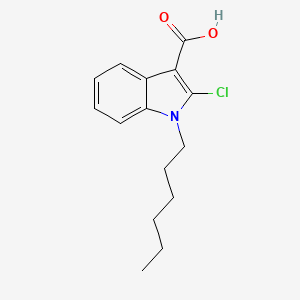
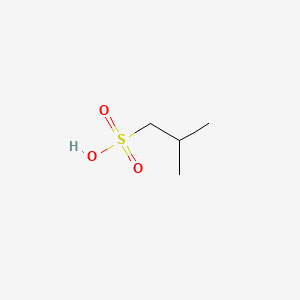
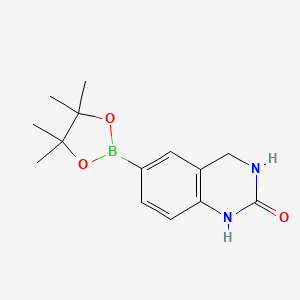
![2-chloro-1-N,4-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13989741.png)
